tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a phenyl ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of tert-butyl carbamate as a protecting group for amines. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents such as LiAlH4 (Lithium aluminium hydride) to form alcohols or amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)
Solvents: Dichloromethane, methanol, ethanol
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, binding to active sites and altering the function of enzymes. The piperidine moiety may play a role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-piperidine: Another compound with a piperidine moiety and tert-butyl carbamate group.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A related compound with a boronate ester group.
Uniqueness
tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate is unique due to its complex structure, which includes multiple functional groups and a chiral center
Properties
Molecular Formula |
C25H41N3O3 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate |
InChI |
InChI=1S/C25H41N3O3/c1-25(2,3)31-24(30)26-22(18-20-10-6-4-7-11-20)23(29)19-27-16-12-21(13-17-27)28-14-8-5-9-15-28/h4,6-7,10-11,21-23,29H,5,8-9,12-19H2,1-3H3,(H,26,30)/t22-,23-/m0/s1 |
InChI Key |
JMGJUKFNNBPWKP-GOTSBHOMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN2CCC(CC2)N3CCCCC3)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2)N3CCCCC3)O |
Origin of Product |
United States |
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